Regioisomeric Differentiation: 6-yl vs. 2-yl Substitution Influence on Target Binding
A closely related analog, N-(benzo[d]thiazol-6-yl)-1-cyano-3-fluoropyrrolidine-3-carboxamide (US10590075, Example 3), which retains the benzo[d]thiazol-6-yl scaffold of the target compound but replaces the naphthamide with a cyanopyrrolidine carboxamide, demonstrates an IC50 of 550 nM against OTU domain-containing protein 7B (Cezanne 1) [1]. While this data is for a different amide substituent, it establishes the benzo[d]thiazol-6-yl scaffold as capable of engaging deubiquitylating enzyme targets. In contrast, the 2-yl regioisomer N-(benzo[d]thiazol-2-yl)-1-naphthamide (CAS 361183-58-6) is not reported in any primary binding assay . The absence of published binding data for both the target compound and its closest positional isomers means that no quantitative head-to-head comparison can currently be made.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | No published IC50 data available for N-(benzo[d]thiazol-6-yl)-1-naphthamide against any target. |
| Comparator Or Baseline | N-(benzo[d]thiazol-6-yl)-1-cyano-3-fluoropyrrolidine-3-carboxamide (scaffold analog): IC50 = 550 nM (OTUD7B/Cezanne 1). |
| Quantified Difference | Not calculable; target compound lacks primary activity data. |
| Conditions | Dilution plates at 21x final concentration (2100 µM for 100 µM final) in 50% DMSO, 96-well format (BindingDB assay). |
Why This Matters
This highlights a critical evidence gap: the target compound's core scaffold has demonstrated target engagement potential, but the compound itself has not been profiled, placing the burden of proof on the supplier to provide comparative selectivity data before a scientific user can prioritize it over known analogs.
- [1] BindingDB. BDBM436054: N-(benzo[d]thiazol-6-yl)-1-cyano-3-fluoropyrrolidine-3-carboxamide (US10590075, Example 3). IC50 = 550 nM, OTUD7B. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=436054 (accessed 2026-04-28). View Source
